methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 3-fluorophenylmethyl group at the 1-position, a thiomorpholine sulfonyl moiety at the 3-position, and a methyl carboxylate ester at the 4-position. The compound’s synthesis likely involves Suzuki-Miyaura coupling or sulfonylation reactions, as inferred from analogous protocols in patents .
Properties
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-24-16(21)14-11-19(10-12-3-2-4-13(17)9-12)18-15(14)26(22,23)20-5-7-25-8-6-20/h2-4,9,11H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLQROIKDXOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-[(3-fluorophenyl)methyl]-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Key Properties
- Molecular Formula : C₁₄H₁₈F N₃O₄S
- Molecular Weight : 335.37 g/mol
- Solubility : Soluble in DMSO and methanol; sparingly soluble in water.
Antitumor Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that similar compounds effectively inhibited various cancer cell lines, including BRAF(V600E) and EGFR-positive cells, suggesting potential applications in targeted cancer therapies .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This property is particularly valuable in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antibacterial and Antifungal Activity
This compound has demonstrated moderate to excellent antifungal activity against several phytopathogenic fungi. In vitro assays revealed that it effectively inhibited the growth of species like Botrytis cinerea and Fusarium solani, indicating its potential use as an agricultural fungicide .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structure, particularly the thiomorpholine sulfonyl group, which enhances its interaction with biological targets. Modifications on the pyrazole ring or the fluorophenyl group may further optimize its pharmacological profile.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and bioavailability |
| Variations in fluorine substitution | Altered binding affinity for target enzymes |
Case Study 1: Antitumor Efficacy
In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their antitumor efficacy against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant melanoma cells, highlighting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory mechanisms of similar pyrazole compounds. It was found that these compounds inhibited NF-kB activation, leading to reduced expression of inflammatory mediators. This suggests that this compound could be developed into a novel anti-inflammatory drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features are compared below with five analogous pyrazole derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Influence on Bioactivity: The thiomorpholine sulfonyl group in the target compound and may enhance solubility and binding affinity compared to simpler sulfonamides (e.g., ). The 3-fluorophenylmethyl group in the target compound likely improves metabolic stability relative to non-fluorinated analogs (e.g., ).
Thermal Stability: Chromenone-containing derivatives () exhibit higher melting points (227–245°C) compared to non-aromatic analogs, suggesting enhanced crystallinity and stability.
Functional Group Trade-offs :
- Carboxamide derivatives () may exhibit altered pharmacokinetics (e.g., slower esterase-mediated hydrolysis) compared to carboxylate esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
